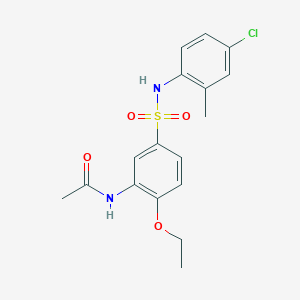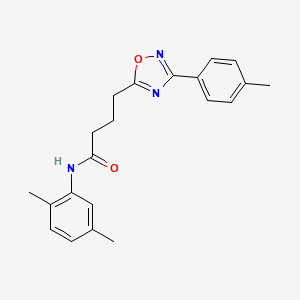
N-(1,1,2,2-Tetramethylpropyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,2,2-Tetramethylpropyl)formamide, also known as TMPF, is a chemical compound with the molecular formula C8H17NO. It is widely used in scientific research as a solvent and a reagent in organic synthesis. TMPF is a colorless liquid with a characteristic odor, and it is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
The mechanism of action of N-(1,1,2,2-Tetramethylpropyl)formamide is not well understood. It is believed to act as a polar aprotic solvent, which can solvate and stabilize reactive intermediates during organic reactions. This compound can also act as a hydrogen bond acceptor, which can facilitate proton transfer reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to skin and eyes. This compound is not expected to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,1,2,2-Tetramethylpropyl)formamide is its low toxicity and low environmental impact. It is also a relatively inexpensive solvent compared to other alternatives. However, this compound has some limitations, such as its low boiling point (80°C) and its limited solubility for some compounds. In addition, this compound can react with some reagents and catalysts, which can affect the outcome of organic reactions.
Direcciones Futuras
There are several future directions for the use of N-(1,1,2,2-Tetramethylpropyl)formamide in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. This compound can be used as a solvent and a reagent in the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and antibiotics. Another potential application is in the development of new materials, such as polymers and nanoparticles. This compound can be used as a solvent and a stabilizer in the synthesis of these materials. Finally, this compound can be used in the development of new organic reactions and reaction conditions, which can lead to the discovery of new chemical transformations.
Métodos De Síntesis
N-(1,1,2,2-Tetramethylpropyl)formamide can be synthesized by reacting N,N-dimethylformamide (DMF) with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce this compound. The yield of this compound can be improved by using a higher concentration of TMCD and a lower temperature.
Aplicaciones Científicas De Investigación
N-(1,1,2,2-Tetramethylpropyl)formamide is commonly used as a solvent and a reagent in organic synthesis. It can be used as a substitute for toxic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound has been shown to be an effective solvent for a variety of organic reactions, including Grignard reactions, Friedel-Crafts reactions, and Suzuki-Miyaura cross-coupling reactions. This compound has also been used as a reagent in the synthesis of various compounds, such as β-lactams, β-amino acids, and quinolines.
Propiedades
IUPAC Name |
N-(2,3,3-trimethylbutan-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKUIJCVVCFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


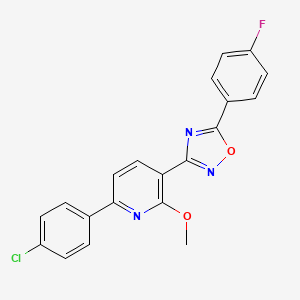

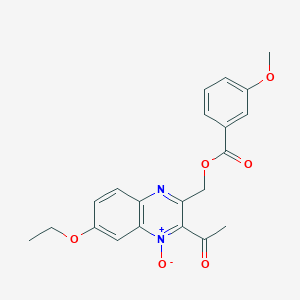

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)
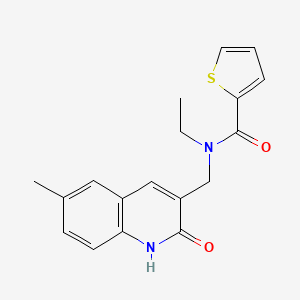
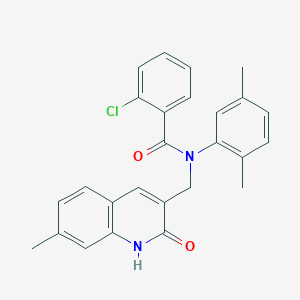

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
